molecular formula C15H11NO2 B14029288 3-Phenylindolizine-1-carboxylic acid

3-Phenylindolizine-1-carboxylic acid

Cat. No.: B14029288
M. Wt: 237.25 g/mol
InChI Key: KBTFJAAHCFOQFN-UHFFFAOYSA-N
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Description

3-Phenylindolizine-1-carboxylic acid is a nitrogen-containing heterocyclic compound that belongs to the indolizine family. . The structure of this compound consists of an indolizine core with a phenyl group at the 3-position and a carboxylic acid group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylindolizine-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of substituted pyridines or pyrroles. For instance, the reaction of 1-cyanocyclopropane-1-carboxylic acid with iodine and a base can lead to the formation of indolizine derivatives . Another method involves the radical cyclization of suitable precursors under specific conditions .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. Transition metal-catalyzed reactions and oxidative coupling approaches are often employed to achieve efficient synthesis on a larger scale .

Chemical Reactions Analysis

Types of Reactions

3-Phenylindolizine-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indolizine oxides, while reduction can produce indolizine alcohols .

Mechanism of Action

The mechanism of action of 3-Phenylindolizine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Phenylindolizine-1-carboxylic acid include other indolizine derivatives, such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group at the 3-position and the carboxylic acid group at the 1-position allows for unique interactions and reactivity compared to other indolizine derivatives .

Properties

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

3-phenylindolizine-1-carboxylic acid

InChI

InChI=1S/C15H11NO2/c17-15(18)12-10-14(11-6-2-1-3-7-11)16-9-5-4-8-13(12)16/h1-10H,(H,17,18)

InChI Key

KBTFJAAHCFOQFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C3N2C=CC=C3)C(=O)O

Origin of Product

United States

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